

Application Notes & Protocols: Isotopic Labeling Using ^{18}O -Labeled Oxathiaphospholane Reagents

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Compound of Interest

Compound Name: 2-Chloro-1,3,2-oxathiaphospholane

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of ^{18}O -labeled oxathiaphospholane reagents in the isotopic labeling of biomolecules. This technique is particularly valuable for quantitative mass spectrometry, elucidation of reaction mechanisms, and the development of therapeutic oligonucleotides.

Introduction

Stable isotope labeling is a cornerstone of modern quantitative mass spectrometry and metabolic research. The introduction of heavy isotopes, such as ^{18}O , into biomolecules allows for their precise differentiation from their naturally abundant ^{16}O counterparts. ^{18}O -labeled oxathiaphospholane reagents, along with related phosphoramidites, offer a versatile and efficient method for incorporating ^{18}O into the phosphate backbone of various biologically significant molecules, including nucleotides, inositol phosphates, and oligonucleotides.[1][2][3][4][5] This late-stage labeling approach provides high isotopic enrichment and good reaction yields, making it a powerful tool for researchers.[1][2][4][5]

The primary advantage of using ^{18}O is the +2 mass shift per incorporated oxygen atom, which is readily detectable by mass spectrometry.[2] This methodology is particularly useful for

synthesizing internal standards for quantitative analyses, tracing metabolic pathways, and investigating the stereochemistry of enzymatic reactions.

Key Applications

- **Quantitative Mass Spectrometry:** ^{18}O -labeled compounds serve as ideal internal standards for mass spectrometry-based quantification of metabolites, as they co-elute with the analyte of interest but are distinguishable by their mass.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **Metabolite Assignment:** The use of ^{18}O -labeled standards, such as inositol phosphates and pyrophosphates, aids in the unambiguous identification and assignment of these metabolites in complex biological matrices.[\[1\]](#)[\[2\]](#)
- **Stereocontrolled Synthesis:** Diastereomerically pure ^{18}O -labeled oxathiaphospholanes enable the stereocontrolled synthesis of P-chiral isotopomeric oligonucleotide phosphorothioates and phosphates.[\[3\]](#)
- **Mechanistic Studies:** Labeled oligonucleotides are instrumental in studying the mechanisms of enzymatic reactions involving nucleic acids.[\[6\]](#)

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data reported for isotopic labeling using ^{18}O -labeled phosphoramidite and oxathiaphospholane reagents.

Table 1: Isotopic Enrichment and Yields for Various ^{18}O -Labeled Biomolecules

Labeled Product	Reagent Type	Isotopic Enrichment (%)	Yield (%)	Reference
$^{18}\text{O}_2$ -AMP	^{18}O -Phosphoramidite	>99	Not specified	[1]
γ - $^{18}\text{O}_2$ -ATP	^{18}O -Phosphoramidite	>99	Not specified	[1]
β - ^{18}O -Ap ₃ A	^{18}O -AB-diamidite	99	51	[1]
$^{18}\text{O}_3$ -5'-ATATATAT	DMT-dT-P-(^{18}OAB)-NiPr ₂	75	9.5	[1]
P-chiral oligonucleotides	^{18}O -oxathiaphospholane	Not specified (no loss of enrichment)	Not specified	[3]

Experimental Protocols

General Synthesis of ^{18}O -Labeled Phosphoramidite Reagents

This protocol outlines the general synthesis of functionalized ^{18}O -(hydroxymethyl)phenols, which are precursors to the phosphoramidite reagents.

Materials:

- 4-hydroxybenzaldehyde
- Acetyl chloride (AcCl)
- Triethylamine (Et₃N)
- H₂ ^{18}O (>99% isotopic purity)

Procedure:

- Synthesize ^{18}O -diol precursors from 4-hydroxybenzaldehyde using H_2^{18}O , achieving an isotopic purity of >99% on a multi-gram scale.[1]
- Functionalize the phenol group of the ^{18}O -diol. For example, perform acetylation by reacting with AcCl and Et_3N to yield the acetylated product. This reaction has been reported to proceed with an 81% yield on a gram scale.[1]
- These functionalized phenols can then be used to generate a family of ^{18}O -phosphoramidite reagents.[1]
- The resulting ^{18}O -phosphoramidite reagents can be stored for months at -20°C without significant decomposition or loss of isotopic purity.[1]

Late-Stage ^{18}O -Labeling of Nucleotides (e.g., AMP to $^{18}\text{O}_2\text{-AMP}$)

This protocol describes the late-stage labeling of adenosine monophosphate (AMP).

Materials:

- Adenosine monophosphate (AMP)
- ^{18}O -labeled phosphoramidite reagent
- Activator (e.g., dicyanoimidazole)
- Oxidizing agent (e.g., tert-butyl hydroperoxide)

Procedure:

- Dissolve AMP in an appropriate anhydrous solvent.
- Add the ^{18}O -labeled phosphoramidite reagent and an activator.
- Allow the reaction to proceed to form the phosphite triester intermediate.
- Oxidize the intermediate to the phosphate using a suitable oxidizing agent.

- Purify the resulting $^{18}\text{O}_2$ -AMP using standard chromatographic techniques. This method has been shown to produce high $^{18}\text{O}_2/^{16}\text{O}_2$ ratios of >99%.[\[1\]](#)

Stereocontrolled Synthesis of ^{18}O -Labeled Oligonucleotide Phosphorothioates

This protocol is based on the oxathiaphospholane approach for the synthesis of P-chiral, isotopically labeled oligonucleotides.

Materials:

- 5'-O-DMT-nucleoside
- 2-chloro-"spiro"-4,4-pentamethylene-1,3,2- ^{18}O oxathiaphospholane
- Sulfurizing agent
- Solid support for oligonucleotide synthesis
- Standard reagents for solid-phase oligonucleotide synthesis

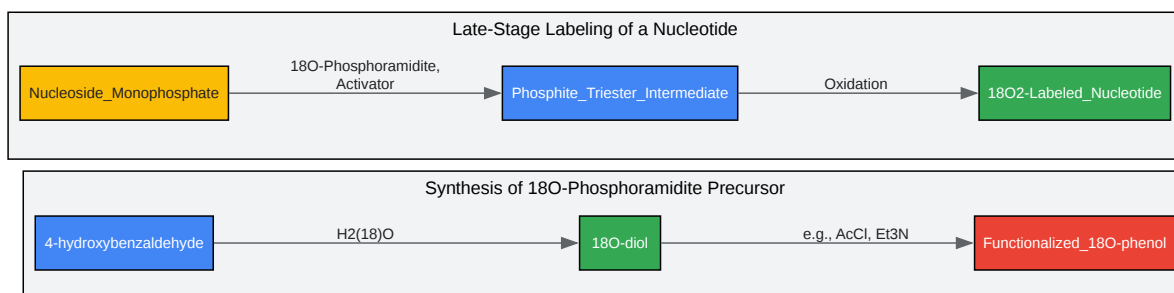
Procedure:

- Synthesize diastereomerically pure and isotopically labeled 5'-O-DMT-nucleoside-3'-O-(2-thio-4,4-"spiro"-pentamethylene-1,3,2- ^{18}O oxathiaphospholane) monomers.[\[3\]](#)[\[6\]](#) This involves phosphorylation of the protected nucleoside followed by sulfurization.[\[6\]](#)
- Separate the P-diastereomers of the monomer using chromatography.[\[6\]](#)
- Utilize the separated, diastereomerically pure monomers in a standard solid-phase oligonucleotide synthesis protocol.[\[3\]](#)[\[6\]](#)
- The coupling step involves the reaction of the oxathiaphospholane monomer with the 5'-hydroxyl group of the growing oligonucleotide on the solid support, typically in the presence of a strong base like DBU.[\[3\]](#)
- This method allows for the synthesis of P-chiral, isotopically labeled oligonucleotide phosphorothioates and phosphates without loss of isotopic enrichment.[\[3\]](#)

Visualizations

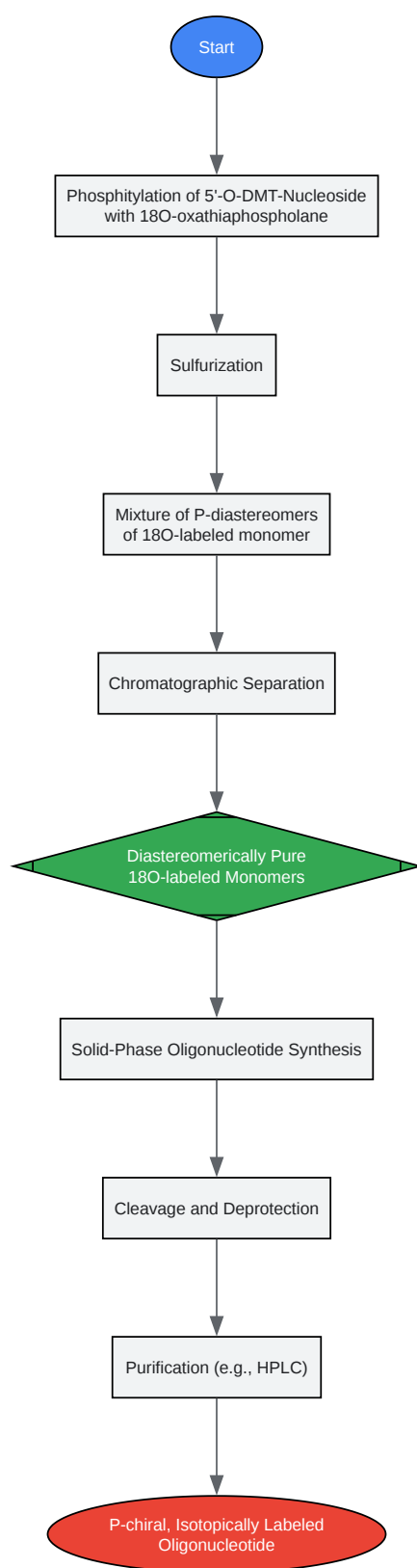
Diagrams of Reaction Pathways and Workflows

Below are diagrams illustrating the key chemical transformations and experimental processes described in these application notes.



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Caption: Synthesis of ^{18}O -phosphoramidite precursors and their use in late-stage nucleotide labeling.



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Caption: Experimental workflow for the stereocontrolled synthesis of ^{18}O -labeled oligonucleotides.

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